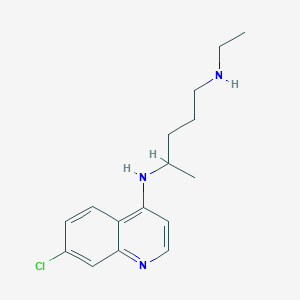

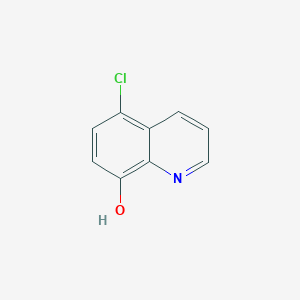

5-クロロ-8-ヒドロキシキノリン

概要

説明

科学的研究の応用

Cloxyquin has a wide range of scientific research applications:

Chemistry: Cloxyquin is used as a reagent in various chemical reactions and synthesis processes.

Medicine: Cloxyquin shows potential in treating tuberculosis and dermatoses.

Industry: Cloxyquin is used in the development of antimicrobial agents and other pharmaceutical products.

作用機序

クロキシキンは、さまざまなメカニズムを通じてその効果を発揮します。 クロキシキンは、ペルオキシソーム増殖剤活性化受容体ガンマ(PPARγ)を活性化し、細胞の増殖と分化の調節に役割を果たします . この活性化により、メラノーマ細胞の増殖と転移が抑制されます。 クロキシキンは、疎水性相互作用を通じてウシ血清アルブミン(BSA)と相互作用し、血流中での輸送を促進する可能性のある安定な複合体を形成します .

生化学分析

Biochemical Properties

5-Chloro-8-hydroxyquinoline interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been found to inhibit the chymotrypsin-like activity of the proteasome, a protein complex that degrades unneeded or damaged proteins in cells . The compound’s interaction with the proteasome is thought to be a key factor in its biological activity .

Cellular Effects

5-Chloro-8-hydroxyquinoline has significant effects on various types of cells and cellular processes . It has been found to induce growth inhibition and apoptosis in human ovarian (A2780) and lung (A549) cancer cells in a concentration-dependent manner . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-8-hydroxyquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is thought to exert its effects at the molecular level primarily through its interaction with the proteasome . Copper (II) ions have been found to increase the activity of 5-Chloro-8-hydroxyquinoline .

Temporal Effects in Laboratory Settings

The effects of 5-Chloro-8-hydroxyquinoline change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Chloro-8-hydroxyquinoline vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

5-Chloro-8-hydroxyquinoline is involved in metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

5-Chloro-8-hydroxyquinoline is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

準備方法

クロキシキンは、さまざまな合成経路を通じて合成することができます。一般的な方法の1つは、8-ヒドロキシキノリンの塩素化です。この反応では、通常、適切な溶媒と触媒の存在下で塩素ガスを使用します。 反応条件、例えば温度や反応時間は、目的とする収率と純度によって異なる場合があります . 工業生産方法には、高効率と費用対効果を確保するために最適化された反応条件での大規模な塩素化プロセスが含まれる場合があります .

化学反応の分析

クロキシキンは、次のものを含むいくつかの種類の化学反応を受けます。

酸化: クロキシキンは酸化されてキノリン誘導体を形成することができます。

還元: 還元反応は、クロキシキンをさまざまなヒドロキシキノリン誘導体に変換することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩素または臭素などのハロゲン化剤などがあります . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

クロキシキンは、幅広い科学研究に適用されています。

化学: クロキシキンは、さまざまな化学反応や合成プロセスで試薬として使用されます。

生物学: クロキシキンは、抗菌性、抗真菌性、抗アメーバ性について研究されており、微生物学研究に役立ちます.

類似化合物との比較

クロキシキンは、次のものなどの他の8-ヒドロキシキノリン誘導体と似ています。

8-ヒドロキシキノリン: クロキシキンの親化合物で、抗菌性で知られています。

5-クロロ-8-キノリンール: 同様の生物活性を有する別の塩素化誘導体.

クロキシキンを際立たせているのは、PPARγの特異的な活性化と、特にメラノーマ細胞の増殖と転移を阻害するがん研究における可能性です .

特性

IUPAC Name |

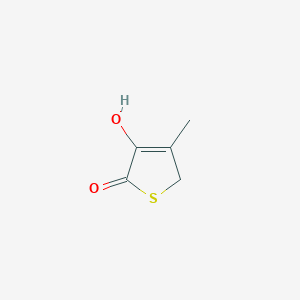

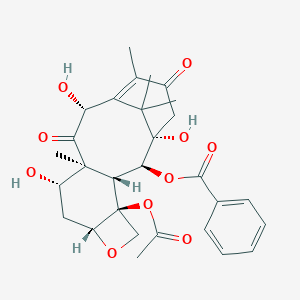

5-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQMJYWDVABFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25395-13-5 (hydrochloride) | |

| Record name | Cloxyquin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045973 | |

| Record name | Cloxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-16-5 | |

| Record name | 5-Chloro-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloxyquin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloxyquin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cloxyquin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cloxiquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cloxiquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cloxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloxiquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOXYQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPF36H1G6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Chloro-8-hydroxyquinoline?

A1: The molecular formula of 5-Chloro-8-hydroxyquinoline is C9H6ClNO, and its molecular weight is 179.60 g/mol.

Q2: How can 5-Chloro-8-hydroxyquinoline be characterized spectroscopically?

A2: 5-Chloro-8-hydroxyquinoline can be characterized using various spectroscopic techniques:

- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. Characteristic peaks for 5-Chloro-8-hydroxyquinoline are observed in specific wavenumber regions, indicating the presence of C-Cl, C-O, and N-H bonds. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and environment of individual atoms within the molecule. Both 1H NMR and 13C NMR are valuable for characterizing 5-Chloro-8-hydroxyquinoline. [, , ]

- UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 5-Chloro-8-hydroxyquinoline shows characteristic absorption bands, which can be used for quantitative analysis. [, , ]

Q3: What is the significance of the gelation behavior observed in 5-Chloro-8-hydroxyquinoline?

A3: 5-Chloro-8-hydroxyquinoline demonstrates the ability to form gels in aqueous alcohol solutions. [] This property could potentially be valuable in drug delivery systems, where controlled release of the compound is desired.

Q4: How does 5-Chloro-8-hydroxyquinoline interact with bovine serum albumin (BSA)?

A4: 5-Chloro-8-hydroxyquinoline binds to bovine serum albumin (BSA) primarily through hydrophobic interactions. [] It preferentially interacts with the fatty acid binding site 5 (FA5) of BSA, involving residues like Phe550, Leu531, and Leu574. The quinoline ring and hydroxyl moiety also participate in π-π interactions and hydrogen bonding with BSA residues. []

Q5: What is known about the metabolism and excretion of 5-Chloro-8-hydroxyquinoline in rats?

A5: In rats, 5-Chloro-8-hydroxyquinoline undergoes metabolism to form glucuronides and sulfates. [] Glucuronides are excreted in both bile and urine, while sulfates are predominantly excreted in urine. The study suggests that the excretion pathways are influenced by factors like molecular weight, plasma protein binding, and susceptibility to enzymatic hydrolysis. []

Q6: What are the potential applications of 5-Chloro-8-hydroxyquinoline in material science?

A6: 5-Chloro-8-hydroxyquinoline shows promise in material science, particularly in developing organic light-emitting diodes (OLEDs). [, , ] Its ability to form stable complexes with metals, especially zinc, makes it a suitable candidate for emissive layers in OLED devices. [, , ] Further research into its electroluminescent properties and device fabrication could lead to advancements in display technology.

Q7: How effective is 5-Chloro-8-hydroxyquinoline as an antibacterial agent when incorporated into polymeric materials?

A7: Studies have shown that incorporating 5-Chloro-8-hydroxyquinoline into polymeric materials, such as polylactic acid (PLA) nanofiber membranes, enhances their antibacterial properties. [, ] The controlled release of the compound from the polymer matrix contributes to its long-lasting antibacterial effect. [] This approach holds potential for developing effective wound dressings and other biomedical applications.

Q8: How do structural modifications of 5-Chloro-8-hydroxyquinoline influence its complexation with metal ions?

A8: Modifying the structure of 5-Chloro-8-hydroxyquinoline, particularly by introducing different substituents on the quinoline ring, significantly impacts its ability to bind with metal ions. [, ] These modifications can alter the electron density distribution within the molecule, affecting its chelating properties and the stability of the resulting metal complexes. [, ] Understanding this structure-activity relationship is crucial for tailoring the compound for specific applications.

Q9: How does the attachment position of 5-Chloro-8-hydroxyquinoline to azacrown ethers affect their metal ion selectivity?

A9: The attachment position of 5-Chloro-8-hydroxyquinoline to azacrown ethers plays a critical role in determining their metal ion selectivity. [] For instance, attaching it through the 7-position versus the 2-position on the azacrown ring leads to significant differences in the stability constants of complexes formed with various metal ions. [] This highlights the importance of positional isomerism in influencing the compound's interactions with metal ions.

Q10: What role does computational chemistry play in understanding the properties and behavior of 5-Chloro-8-hydroxyquinoline?

A10: Computational chemistry, particularly density functional theory (DFT) calculations, has been employed to study the electronic states and energies of 5-Chloro-8-hydroxyquinoline and its derivatives. [] These calculations provide valuable insights into the compound's electronic structure, optical properties, and interactions with other molecules, aiding in the design of novel materials and understanding its behavior in various systems.

Q11: What are potential areas for future research on 5-Chloro-8-hydroxyquinoline?

A11: 5-Chloro-8-hydroxyquinoline presents exciting avenues for future research:

- Drug Development: Exploring its potential as a therapeutic agent for various diseases, considering its known biological activities and exploring new targets. [, ]

- Biomaterial Applications: Investigating its incorporation into different biocompatible polymers and assessing its long-term efficacy and safety for applications like wound healing and drug delivery. [, ]

- Environmental Remediation: Studying its potential for removing heavy metals from contaminated water or soil, considering its metal chelating properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B194008.png)

![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)